1-(4-Nitrophenyl)-4-piperidinol

Overview

Description

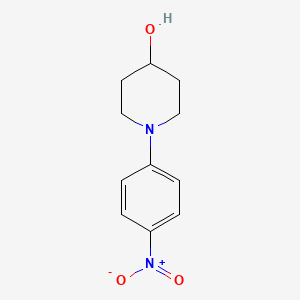

1-(4-Nitrophenyl)-4-piperidinol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 4-nitrophenyl group at the 1-position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and chemical research.

Biological Activity

1-(4-Nitrophenyl)-4-piperidinol (NPP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of NPP, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of approximately 206.24 g/mol. The compound features a piperidine ring substituted with a nitrophenyl group at the 1-position and a hydroxyl group at the 4-position. These structural characteristics contribute to its ability to engage in hydrogen bonding and exhibit nonlinear optical properties, making it a candidate for various applications in medicinal chemistry and materials science .

Enzyme Interactions

Research has indicated that NPP interacts with various enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. Studies utilizing molecular docking and kinetic assays have demonstrated that NPP can bind to these enzymes, potentially influencing their activity. This interaction is crucial for understanding how NPP may affect pharmacokinetics and drug-drug interactions .

Antiviral Potential

NPP has been investigated for its antiviral properties, particularly against coronaviruses. A study highlighted that derivatives of piperidine, including NPP, showed inhibitory activity against the main protease (Mpro) of SARS-CoV-2. Although the inhibition was modest, the binding affinity to the catalytic site suggests potential for further optimization as an antiviral agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that NPP may exhibit activity against certain bacterial strains, although specific mechanisms of action remain to be elucidated .

Synthesis Methods

Several synthesis routes have been reported for NPP, which include:

- Reduction of Nitro Compounds : Nitro compounds can be reduced to amines or hydroxylated derivatives using various reducing agents.

- Piperidine Derivatives : The synthesis often involves piperidine derivatives reacting with nitrophenyl groups through electrophilic aromatic substitution.

These methods allow for the production of NPP with varying degrees of purity and yield .

Comparative Analysis

To better understand the uniqueness of NPP, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | Lacks hydroxyl group; primarily studied for analgesic effects. |

| 1-(3-Nitrophenyl)-4-piperidinol | C₁₁H₁₄N₂O₃ | Meta-nitro substitution; different biological activity profile. |

| 1-(2-Nitrophenyl)-4-piperidinol | C₁₁H₁₄N₂O₃ | Positional isomer; exhibits different reactivity patterns. |

| 1-(4-Aminophenyl)-4-piperidinol | C₁₁H₁₄N₂O₂ | Contains an amino group; used in anti-inflammatory agents. |

This table illustrates how the specific combination of functional groups in NPP confers distinct chemical reactivity and biological properties not found in other similar compounds .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study explored various piperidine derivatives for their ability to inhibit SARS-CoV-2 Mpro. While NPP showed modest inhibition, further optimization could enhance its efficacy as an antiviral agent .

Case Study 2: Enzyme Binding Affinity

In silico studies have demonstrated that NPP binds effectively to cytochrome P450 enzymes, suggesting potential implications for drug metabolism and interactions. These findings warrant further investigation into its pharmacological applications .

Scientific Research Applications

Pharmaceutical Applications

1-(4-Nitrophenyl)-4-piperidinol serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been utilized in the development of drugs targeting conditions such as Alzheimer's disease and venous thromboembolism.

Case Study: Apixaban Synthesis

- Compound : 1-(4-Nitrophenyl)-4-piperidinone

- Application : Intermediate for apixaban synthesis

- Method : Sodium p-nitrobenzenesulfonate and 2-aminocyclohexanone are used in a one-step reaction under sodium amide conditions, yielding high purity and yield suitable for industrial production .

Non-Linear Optical Applications

Due to its NLO properties, this compound is explored for applications in optical devices. Its ability to interact with light makes it a candidate for use in lasers and other photonic materials.

Data Table: NLO Properties Comparison

| Compound | NLO Coefficient | Application Area |

|---|---|---|

| This compound | High | Photonic devices |

| Other NLO chromophores | Variable | Nonlinear optics |

Material Science Applications

In material science, this compound is investigated for its potential use in polymer synthesis and as a stabilizing agent due to its unique chemical structure. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.

Case Study: Polymer Stabilization

- Application : Enhancing thermal stability of polymers

- Method : Incorporation into polymer matrices to improve mechanical properties through hydrogen bonding interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Nitrophenyl)-4-piperidinol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Mannich reactions or multistep alkylation protocols . For example, Mannich reactions using 4-nitrophenyl ketones and piperidine derivatives under acidic catalysis (e.g., HCl) yield intermediates that are reduced to the final product . Reaction optimization involves:

- Temperature control : Excess heat may lead to nitro group decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability .

- Catalyst choice : Acidic conditions (pH 4–6) improve imine formation efficiency .

Typical yields range from 60–85%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic analysis :

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 237.2 (calculated for C₁₁H₁₄N₂O₃) .

- X-ray crystallography : Resolves stereochemistry; nitrophenyl groups exhibit planar geometry due to conjugation .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

Methodological Answer:

- Polar solvents : DMSO or ethanol dissolve the compound effectively (solubility >50 mg/mL at 25°C) .

- Avoid chloroform : Nitro groups may undergo photodegradation in halogenated solvents .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the piperidinol hydroxyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of this compound?

Methodological Answer:

- Functional group modification : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess receptor binding affinity .

- Pharmacophore mapping : Compare with NMDA receptor antagonists (e.g., Co 101244 hydrochloride) to identify critical hydrogen-bonding sites at the 4-piperidinol hydroxyl .

- In vitro assays : Test derivatives in neuronal cell lines for NMDA-induced cytotoxicity inhibition (IC₅₀ calculations via MTT assays) .

Q. How can contradictory pharmacological data for this compound be resolved?

Methodological Answer:

- Dose-response validation : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. PC12) to rule out cell-specific effects .

- Metabolite profiling : Use LC-MS to detect degradation products (e.g., nitrophenol) that may interfere with assays .

- Receptor subtype specificity : Employ radioligand binding assays (³H-MK-801 for NMDA receptors) to confirm target engagement .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electron density at the nitro group (LUMO ≈ –1.8 eV) .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to predict hydrolysis rates .

- QSAR models : Corrate Hammett σ values of substituents with reaction kinetics (ρ ≈ +2.1 for nitro-group reactions) .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a. 1-(4-Methylphenyl/4-Methoxyphenyl)-4-piperidinol Derivatives

- Synthesis & Activity: Ahmadi et al. (2010) synthesized 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol and 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol as phencyclidine derivatives. These compounds demonstrated significant analgesic effects in animal models, suggesting that substituents like methyl or methoxy groups enhance bioactivity compared to unmodified piperidinol .

b. 1-(Phenylsulfonyl)-4-piperidinol (Compound 28)

- Synthesis: Prepared via reaction of 4-piperidinol with ClSO2Ph, yielding a sulfonyl-substituted derivative with 44% efficiency .

- Properties: Exhibits distinct NMR profiles and solubility due to the sulfonyl group, contrasting with the nitro group’s polarity in 1-(4-Nitrophenyl)-4-piperidinol.

Metabolites of Benproperine (Compounds 2 and 3)

- Structure: 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (2) and its 3-piperidinol isomer (3) were identified as inactive metabolites of benproperine .

- Activity: Despite structural similarity to this compound, these compounds lack antitussive effects, highlighting the critical role of substituent positioning and electronic properties.

N-Methyl-4-piperidinol

- Structure : Features a methyl group instead of the nitrophenyl substituent (CAS 106-52-5) .

- Applications: Used as a precursor in organic synthesis.

Chloropyrimidine and Pyridine Derivatives

- 1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol (CAS 916791-08-7) : Contains a chloropyrimidine group, enhancing its role as a pharmaceutical intermediate .

- 1-(5-Methyl-2-pyridinyl)-4-piperidinol (CAS 158181-84-1): Substitution with a pyridine ring introduces aromatic nitrogen, influencing solubility and binding interactions .

Pharmacological and Toxicological Comparisons

Analgesic vs. Antitussive Activities

- Phencyclidine Derivatives: Methyl/methoxy-substituted piperidinols show analgesic activity, whereas benproperine metabolites (compounds 2 and 3) lack antitussive effects despite structural overlap .

- Role of Nitro Group: The 4-nitrophenyl group in this compound may enhance CNS penetration or receptor modulation, though direct evidence is pending.

Preparation Methods

Preparation Methods of 1-(4-Nitrophenyl)-4-piperidinol

Nucleophilic Aromatic Substitution on Nitro-Substituted Aromatic Rings

The most common approach to synthesize this compound involves the nucleophilic substitution of a halogenated nitroaromatic compound with 4-hydroxypiperidine. This method exploits the electron-withdrawing effect of the nitro group to activate the aromatic ring towards nucleophilic attack.

-

- Reactants: 4-fluoro-1-nitrobenzene or 4-fluoro-2-nitroanisole derivatives and 4-hydroxypiperidine.

- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the hydroxyl group and enhance nucleophilicity.

- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as polar aprotic solvents.

- Temperature: Ambient to moderate heating (20°C to 100°C).

- Reaction Time: 24 to 72 hours depending on substrate and conditions.

Example Synthesis:

A mixture of 4-fluoro-2-(methoxy)-1-nitrobenzene and 4-hydroxypiperidine with potassium carbonate in DMSO stirred for 24 to 72 hours yields this compound derivatives with yields up to 99% after workup and purification.

Reduction and Functional Group Transformations

In some synthetic routes, the nitro group is introduced or modified after the piperidinol core is formed, or selective reductions are performed to obtain the desired substitution pattern.

One-Pot Sequential Coupling and Hydrogenation

Advanced synthetic methods involve one-pot procedures combining Suzuki–Miyaura coupling with hydrogenation to functionalize piperidine rings efficiently.

- These methods allow for chemoselective synthesis of functionalized piperidines, maintaining aromaticity in some moieties while reducing others.

- The reaction conditions are mild, and the process is optimized by controlling substrate concentration and catalyst choice (e.g., Raney-Ni, sodium tetrahydroborate).

Catalytic Asymmetric Hydrogenation

For stereoselective synthesis of substituted piperidines, catalytic asymmetric hydrogenation is employed.

- Catalysts: Ruthenium(II) complexes, rhodium(I) with chiral bisphosphorus ligands.

- These methods provide high enantioselectivity and yield, useful for pharmaceutical intermediates.

- The process involves initial partial reduction followed by asymmetric hydrogenation to obtain chiral piperidines without loss of stereochemical integrity.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-fluoro-2-nitroanisole + 4-hydroxypiperidine | K2CO3, DMSO, 20–100°C, 24–72 h | Up to 99 | High yield, straightforward, widely used |

| Hydrogenation Reduction | Nitro-substituted intermediates | Pd/C, H2 (30 psi), ethanol, 16 h | 63 (over 2 steps) | Selective reduction of nitro to amino |

| Bromine Hydrogenation | Methoxy-substituted piperazines | THF, bromine hydrogenation, overnight | 55 | Converts methoxy to hydroxy groups |

| One-Pot Coupling + Hydrogenation | Piperidine derivatives + aryl halides | Suzuki coupling + Raney-Ni or NaBH4 | Variable | Efficient, chemoselective, mild conditions |

| Catalytic Asymmetric Hydrogenation | Unsaturated piperidine precursors | Ru(II) or Rh(I) catalysts, mild | High | Enantioselective synthesis for chiral products |

Detailed Research Findings and Notes

- The nucleophilic aromatic substitution method is favored for its simplicity and high yield, especially when using activated nitroaromatic halides and strong bases in polar aprotic solvents.

- Hydrogenation steps require careful control of catalyst and conditions to avoid over-reduction or side reactions. Pd/C under mild hydrogen pressure is effective for selective nitro group reduction.

- One-pot sequential methods combining coupling and hydrogenation streamline synthesis and improve overall efficiency, particularly for complex substituted piperidines.

- Asymmetric hydrogenation techniques are critical for producing enantiomerically pure piperidine derivatives, which are important in drug development.

- Patent literature provides additional synthetic routes involving piperazine derivatives and related compounds, which may be adapted for this compound synthesis with modifications.

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPWPESLLCUROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346645 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-45-7 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.